Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-
Description
Xanthen-9-one derivatives are a class of oxygen-containing heterocyclic compounds characterized by a xanthene backbone fused with a ketone group at the 9-position. The compound 3-isopropoxy-4-(1-pyrrolidinyl)methyl-xanthen-9-one features a unique substitution pattern: an isopropoxy group at position 3 and a pyrrolidinylmethyl moiety at position 2. Pyrrolidine, a five-membered secondary amine ring, may enhance interactions with biological targets, particularly in neurological or receptor-mediated pathways .
Properties
CAS No. |
58741-68-7 |
|---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-propan-2-yloxy-4-(pyrrolidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C21H23NO3/c1-14(2)24-19-10-9-16-20(23)15-7-3-4-8-18(15)25-21(16)17(19)13-22-11-5-6-12-22/h3-4,7-10,14H,5-6,11-13H2,1-2H3 |
InChI Key |
FALWNRZSXQOCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of xanthone derivatives, including Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, typically involves several steps. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as a dehydrating agent . Another approach involves the use of zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives often employs catalytic processes. For example, ytterbium, palladium, ruthenium, and copper catalysis are used to enhance reaction efficiency and selectivity . Microwave heating is also utilized to accelerate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific substituents with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and solvents to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized xanthone derivatives .
Scientific Research Applications
Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl- involves its interaction with molecular targets and pathways. The compound’s structure allows it to modulate specific biological pathways, such as the Nrf2 pathway, which is involved in oxidative stress response . By enhancing Nrf2 translocation, the compound can exert antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-isopropoxy-4-(1-pyrrolidinyl)methyl-xanthen-9-one , key structural and functional analogs are analyzed below.
Structural Analogs of Xanthen-9-one Derivatives
Functional Analog: Pyrrolidine-Containing Compounds
- U50,488 and U69,593 (Opioid receptor ligands) : Both contain a pyrrolidinyl group linked to a cyclohexane or spirocyclic backbone. Unlike the xanthenone core, these compounds target κ-opioid receptors, suggesting that the pyrrolidinyl group in 3-isopropoxy-4-(1-pyrrolidinyl)methyl-xanthen-9-one may similarly engage amine-sensitive receptors.
- (±)-4-[2-Methyl-4-oxo-3,3-diphenyl-4-(1-pyrrolidinyl)butyl]morpholine : Combines pyrrolidine with a morpholine ring, enhancing solubility. The xanthenone derivative’s rigid aromatic system may limit conformational flexibility compared to this morpholine-pyrrolidine hybrid.
Research Findings and Data Tables
Table 1: Calculated Properties of Selected Xanthenones
| Property | 3-Isopropoxy-4-(1-pyrrolidinyl)methyl-xanthen-9-one | 1,3,8-Trihydroxy-4-methyl-2,7-diprenylxanthone |
|---|---|---|
| Molecular Weight (g/mol) | ~355.4 | ~438.5 |
| logP (Predicted) | ~3.2 | ~4.8 |
| Hydrogen Bond Donors | 0 | 3 |
| Hydrogen Bond Acceptors | 5 | 6 |
Table 2: Key Structural Features Influencing Activity
| Feature | Impact on Activity |
|---|---|
| Pyrrolidinylmethyl group | Enhances binding to amine receptors; improves membrane permeability. |
| Isopropoxy group | Reduces metabolic degradation compared to methoxy or hydroxy groups. |
| Xanthenone core | Provides π-π stacking potential for interaction with aromatic residues in enzymes. |
Biological Activity
Xanthen-9-one derivatives have garnered attention in recent years for their diverse biological activities, particularly in pharmacological contexts. This article focuses on the compound Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, exploring its biological activity through various studies and data.
Chemical Structure and Properties
Chemical Formula: C₁₈H₂₃N₁O₂
Molecular Weight: 287.38 g/mol
IUPAC Name: 3-isopropoxy-4-(1-pyrrolidinyl)methyl-9H-xanthen-9-one
This compound belongs to the xanthenone family, characterized by a fused xanthene and ketone structure, which often contributes to its biological properties.
Xanthen-9-one derivatives typically exhibit their biological effects through interactions with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs): These receptors play a crucial role in cellular signaling and are involved in numerous physiological processes. Xanthenone derivatives may modulate GPCR activity, influencing pathways related to inflammation and neurotransmission .
- Ion Channels: Some studies suggest that xanthenones can affect ion channel activity, potentially impacting neuronal excitability and muscle contraction .
Anticancer Activity
Research indicates that Xanthen-9-one derivatives possess significant anticancer properties. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to inhibit cell proliferation has been quantified using IC50 values in various assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 18.5 | Inhibition of angiogenesis |
Neuroprotective Effects
Xanthen-9-one derivatives have also shown promise in neuroprotection. Studies suggest that they may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Study on Anticancer Activity:
A study conducted on various cancer cell lines revealed that Xanthen-9-one, 3-isopropoxy-4-(1-pyrrolidinyl)methyl-, significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the modulation of apoptotic pathways, highlighting its potential as a chemotherapeutic agent . -
Neuroprotective Study:
In an experimental model of oxidative stress-induced neurotoxicity, treatment with xanthenone derivatives resulted in a marked decrease in neuronal death and improvement in cognitive function metrics, suggesting potential applications in treating neurodegenerative disorders . -
Anti-inflammatory Research:
Clinical trials assessing the anti-inflammatory effects of xanthenone derivatives demonstrated a reduction in symptoms among patients with chronic inflammatory conditions, further supporting its therapeutic potential .
Q & A
Q. What synthetic strategies are recommended for introducing isopropoxy and pyrrolidinylmethyl substituents onto the xanthen-9-one core?
Methodological Answer: A multi-step synthesis typically involves protecting group strategies for the xanthenone hydroxyl group (e.g., tert-butyldimethylsilyl protection), followed by nucleophilic substitution for isopropoxy introduction. The pyrrolidinylmethyl group can be added via reductive amination or alkylation using pyrrolidine and a formaldehyde equivalent. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by /-NMR and high-resolution mass spectrometry (HRMS) are critical .
Q. How can overlapping NMR signals from the xanthene ring and substituents be resolved during structural characterization?
Methodological Answer: Use 2D NMR techniques (e.g., - COSY, - HSQC) to assign signals. For aromatic regions, solvent selection (e.g., DMSO-d) enhances splitting, while NOESY can differentiate spatial proximity of substituents. Dynamic NMR experiments at variable temperatures may resolve hindered pyrrolidinyl rotation .
Q. What are the key steps for confirming molecular purity and identity using mass spectrometry?
Methodological Answer: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry should match the exact mass (e.g., 408.196 Da for CHNO) with <2 ppm error. Isotopic pattern analysis validates elemental composition. Compare with synthetic intermediates to confirm stepwise functionalization .
Advanced Research Questions
Q. How can crystallographic disorder in the pyrrolidinylmethyl group be resolved during X-ray structure determination?
Methodological Answer: In SHELXL, refine disordered atoms using PART instructions with occupancy constraints. Apply similarity restraints (SIMU/DELU) to maintain bond geometry. For severe disorder, omit problematic atoms and validate via residual density maps. ORTEP-3 visualization aids in modeling alternative conformations .
Q. What computational approaches validate the conformational flexibility of the xanthene ring system?
Methodological Answer: Use density functional theory (DFT) to calculate energy minima for ring puckering modes. Apply Cremer-Pople parameters to quantify deviations from planarity (e.g., total puckering amplitude ) and compare with crystallographic data. Molecular dynamics (MD) simulations in explicit solvent assess dynamic flexibility .
Q. How do discrepancies between computational docking predictions and experimental receptor binding data arise, and how can they be addressed?
Methodological Answer: Discrepancies may stem from ligand protonation states or protein flexibility. Perform docking with multiple conformations of the receptor (e.g., from NMR or MD). Validate using alanine scanning mutagenesis or isothermal titration calorimetry (ITC) to measure binding thermodynamics. Adjust force fields to account for pyrrolidinyl solvation effects .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for substituent orientation?
Methodological Answer: For conflicting NOE contacts vs. X-ray torsional angles, analyze temperature-dependent NMR to assess dynamic equilibria. Compare DFT-optimized geometries with crystallographic data. If static X-ray structures conflict with solution dynamics, consider time-resolved crystallography or paramagnetic relaxation enhancement (PRE) NMR .
Q. How can metabolic stability of this compound be assessed in vitro?
Methodological Answer: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-HRMS. Identify metabolites using MS/MS fragmentation patterns. Key metabolic sites include the isopropoxy group (O-dealkylation) and pyrrolidinylmethyl moiety (oxidation). Compare with control inhibitors (e.g., CYP3A4) to pinpoint enzymatic pathways .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response curves in pharmacological assays?
Methodological Answer: Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Calculate EC/IC with 95% confidence intervals. For partial agonists, use the operational model to estimate efficacy () and affinity (). Validate with F-tests for model selection .
Q. How can high-throughput crystallography pipelines improve structural characterization of analogs?
Methodological Answer: Use automated platforms (e.g., Mosquito® for crystallization) with sparse-matrix screens. SHELXC/D/E pipelines enable rapid phasing of multiple crystals. Pair with synchrotron radiation for small, weakly diffracting crystals. Validate structures using R cross-validation and the CheckCIF database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
